(2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride
Overview
Description
(2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of an isopropyl group attached to a benzoimidazole ring, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride typically involves the following steps:
Formation of the benzoimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the acetic acid moiety: This step involves the reaction of the benzoimidazole derivative with chloroacetic acid under basic conditions to form the desired acetic acid derivative.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the acetic acid derivative to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoimidazole derivatives.
Scientific Research Applications
(2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The isopropyl group and acetic acid moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The hydrochloride salt form improves its solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride: Similar structure but with a propionic acid moiety instead of acetic acid.
(2-Isopropyl-benzoimidazol-1-YL)-butyric acid hydrochloride: Contains a butyric acid moiety, offering different chemical and biological properties.
(2-Isopropyl-benzoimidazol-1-YL)-valeric acid hydrochloride: Features a valeric acid moiety, which can influence its reactivity and applications.
Uniqueness: (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The acetic acid moiety provides a balance between hydrophilicity and hydrophobicity, enhancing its versatility in various applications. Additionally, the hydrochloride salt form improves its stability and solubility, making it more suitable for research and industrial use compared to its analogs.
Properties
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-8(2)12-13-9-5-3-4-6-10(9)14(12)7-11(15)16;/h3-6,8H,7H2,1-2H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEYLYSPGYBSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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